molecular formula C20H25N5O3 B2579128 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847336-38-3

9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2579128
CAS RN: 847336-38-3
M. Wt: 383.452
InChI Key: YRJLBASIEWLQOV-UHFFFAOYSA-N
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Description

Pyrimidinediones, which include the compound you mentioned, are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . They are found in various naturally occurring metabolites and drugs .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils . Another method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, they can be used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, some pyrimidine derivatives have shown promising activity as PARP-1 inhibitors .

Scientific Research Applications

Structural Analysis and Conformation

The chemical structure of compounds similar to 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been determined through X-ray diffraction, revealing interesting conformational characteristics. For example, a related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, shows that the central pyridine ring adopts a boat conformation, while the outer six-membered rings adopt half-chair and distorted boat forms. This study highlights the diverse conformations that tricyclic structures can assume, which could have implications for their reactivity and interaction with biological molecules (Wang et al., 2011).

Synthesis of Heterocyclic Compounds

Research into the synthesis of polyfunctional fused heterocyclic compounds provides insights into the chemical reactivity and potential applications of compounds like 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. For instance, the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with amino-thioxopyrimidinone under specific conditions yields a variety of heterocyclic compounds. These synthetic pathways could be relevant for creating novel derivatives with potential pharmacological activities (Hassaneen et al., 2003).

Binding Affinity and Molecular Docking

The study of tricyclic pyrimido- and pyrazinoxanthines, which share structural similarities with 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, has shown significant affinities for adenosine receptors. This suggests potential applications in designing receptor antagonists or modulators. Molecular docking studies help in understanding the interaction of these compounds with protein targets, providing a foundation for the development of therapeutic agents (Szymańska et al., 2016).

Crystal Packing and Intermolecular Interactions

The detailed analysis of crystal packing and intermolecular interactions in compounds structurally related to 9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reveals the importance of hydrogen bonding and stacking motifs in determining the stability and properties of the crystalline state. This knowledge is crucial for understanding the solid-state behavior and could inform the design of materials with specific physical properties (Shukla et al., 2020).

Mechanism of Action

Future Directions

Pyrimidine derivatives have been the focus of much research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and evaluating their potential as therapeutic agents .

properties

IUPAC Name

9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-5-23-18(26)16-17(22(4)20(23)27)21-19-24(11-13(3)12-25(16)19)14-7-9-15(10-8-14)28-6-2/h7-10,13H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJLBASIEWLQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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